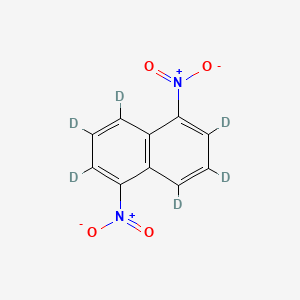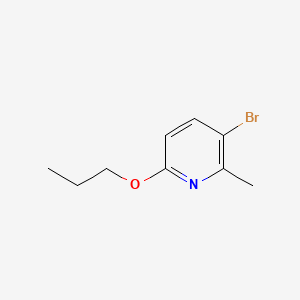
2-(2-Methylthiophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylthiophenyl)benzoic acid, also known by its IUPAC name 2’-methylsulfanyl-[1,1’-biphenyl]-2-carboxylic acid, is an organic compound with the molecular formula C14H12O2S . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methylthiophenyl group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Benzoic acid derivatives, which this compound is a part of, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .
Result of Action
Benzoic acid derivatives are known to exert various biological effects, including antimicrobial, anti-inflammatory, and antioxidant activities .
Action Environment
The action, efficacy, and stability of 2-(2-Methylthiophenyl)benzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 2-(2-Methylthiophenyl)benzoic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(2-Methylthiophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methylthiophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(2-Methylthiophenyl)benzoic acid can be compared with other similar compounds, such as:
2-(2-Methylphenyl)benzoic acid: Lacks the sulfur atom, resulting in different chemical properties.
2-(2-Chlorophenyl)benzoic acid: Contains a chlorine atom instead of a methylthio group, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its sulfur-containing functional group, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
186295-30-7 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(2-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-9(6-7-15-8)10-4-2-3-5-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
VVYSHUBEEYYGJK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=CC=C2C(=O)O |
Synonyms |
2-(2-Methylthiophenyl)benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















